5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and various functional groups
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .
Mode of Action
The compound acts as a direct inhibitor of Factor Xa . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects without affecting existing thrombin levels .
Biochemical Pathways
The inhibition of FXa affects the blood coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thus disrupting the cascade and preventing clot formation .
Pharmacokinetics
It is mentioned that the compound has good oral bioavailability , which suggests that it is well absorbed from the gastrointestinal tract and can reach its target site in the body effectively.
Result of Action
The result of the compound’s action is a decrease in thrombin-mediated activation of coagulation and platelets . This leads to a reduction in the formation of blood clots, providing an antithrombotic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrobenzothiazole is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the benzothiazole derivative using a palladium-catalyzed cross-coupling reaction.
Amidation: Finally, the carboxylic acid group on the thiophene ring is converted to the carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxyethyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.
Biological Research: It could be used as a probe to study various biochemical pathways or as a tool in molecular biology experiments.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-methylphenyl)benzo[b]thiophene-2-carboxamide
- 5-chloro-N-(2-methylpropyl)benzo[b]thiophene-2-carboxamide
Uniqueness
The presence of the nitro group and the methoxyethyl substituent in 5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide distinguishes it from other similar compounds
Properties
IUPAC Name |
5-chloro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c1-23-7-6-18-10-3-2-9(19(21)22)8-12(10)25-15(18)17-14(20)11-4-5-13(16)24-11/h2-5,8H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRNIQNMZSUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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